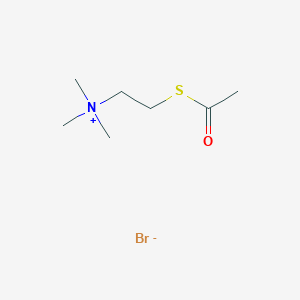

Acetylthiocholine bromide

Vue d'ensemble

Description

Acetylthiocholine bromide is an acetylcholine analog used in scientific research . It is also known as (2-Mercaptoethyl)trimethylammonium bromide acetate .

Synthesis Analysis

Thiol catalysts are essential in native chemical ligation (NCL) to increase the reaction efficiency. Thiocholine has been reported to be used in chemical protein synthesis, including NCL-based peptide ligation and metal-free desulfurization .Molecular Structure Analysis

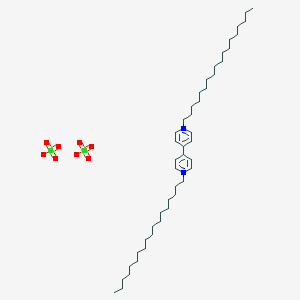

The linear formula of Acetylthiocholine bromide is CH3COSCH2CH2N(CH3)3Br . It has a molecular weight of 242.18 .Chemical Reactions Analysis

Thiocholine has been used in chemical protein synthesis, including NCL-based peptide ligation and metal-free desulfurization . The hydrolytic stability of thiocholine thioester has been evaluated in terms of NCL and hydrolysis kinetics .Physical And Chemical Properties Analysis

Acetylthiocholine bromide has a molecular weight of 242.18 . It is a white or off-white powder .Applications De Recherche Scientifique

Amperometric Biosensors

Acetylthiocholine bromide is used as a substrate in the development of amperometric biosensors. These biosensors are based on the inhibition of acetylcholinesterase (AChE), and are used for the fast analysis of neurotoxic insecticides . The analytical signal is quantified by the oxidation of the thiocholine that is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate .

Detection of Neurotoxic Insecticides

Biosensors based on the inhibition of acetylcholinesterase (AChE) have been developed for the rapid detection of neurotoxic insecticides (organophosphates or carbamates), nerve agents and natural toxins . Acetylthiocholine bromide plays a crucial role in these biosensors.

Research in Neurodegenerative Diseases

The activity of acetylcholinesterase (AChE), for which acetylthiocholine bromide is a substrate, has been intensively investigated in vivo due to its primary role in the nervous system of terminating the nerve impulses by acetylcholine catalysis . This makes it relevant in research related to memory and neurodegenerative diseases .

Treatment of Alzheimer’s Disease

Acetylthiocholine bromide is used in the development of potent acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer’s disease . It’s used in the synthesis of novel compounds that possess potent anti-AChE activity as well as modest antioxidant activity .

Antioxidant Activity Research

Some compounds synthesized using acetylthiocholine bromide have shown modest antioxidant activity . This makes it useful in the research of antioxidants and their potential applications.

Molecular Docking Studies

Acetylthiocholine bromide is used in molecular docking studies to understand the binding of compounds to acetylcholinesterase (AChE) . This helps in the development of more effective AChE inhibitors .

Mécanisme D'action

Target of Action

Acetylthiocholine bromide, also known as s-Acetylthiocholine bromide, primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine, one of the fastest known enzymatic rates . This enzyme plays a crucial role in cholinergic synapses, where it ensures the rapid hydrolysis of acetylcholine following its release .

Mode of Action

Acetylthiocholine bromide interacts with AChE at two sites: an acylation site (A-site) at the base of the active-site gorge and a peripheral site (P-site) at its mouth . The P-site mediates substrate trapping, and ligand binding to the P-site can result in steric blockade of the A-site as well as allosteric activation of substrate hydrolysis .

Biochemical Pathways

The biochemical pathway involved in the action of Acetylthiocholine bromide is the hydrolysis of acetylcholine. This process is mediated by AChE, which catalyzes the transient acylation and deacylation of a serine residue (S203) during each substrate turnover . The P-site and A-site interact to promote this catalysis .

Pharmacokinetics

It’s known that the compound interacts with ache to influence the hydrolysis of acetylcholine .

Result of Action

The primary result of Acetylthiocholine bromide’s action is the promotion of acetylcholine hydrolysis. This action is crucial for the proper functioning of cholinergic synapses, where acetylcholine must be rapidly hydrolyzed following its release .

Safety and Hazards

Orientations Futures

Thiocholine has shown practical utility in chemical protein synthesis, comparable to that of other alkyl thioesters . It has better reactivity as a thiol additive in desulfurization, which is often used in chemical protein synthesis to convert Cys residues to more abundant Ala residues . This suggests potential future directions for the use of Acetylthiocholine bromide in chemical protein synthesis.

Propriétés

IUPAC Name |

2-acetylsulfanylethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOS.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAPREJURVMGMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947886 | |

| Record name | 2-(Acetylsulfanyl)-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25025-59-6 | |

| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25025-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylthioethyltrimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025025596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetylsulfanyl)-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylthioethyltrimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

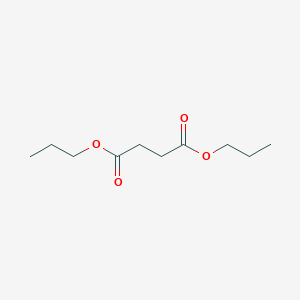

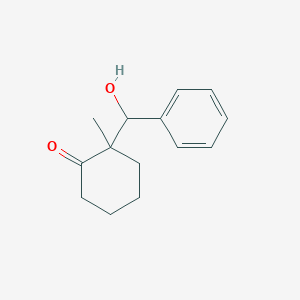

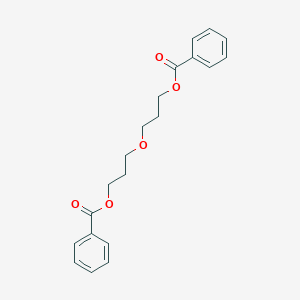

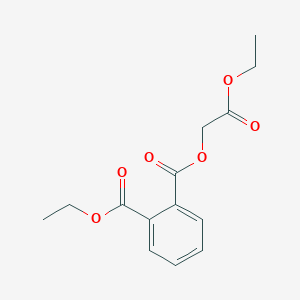

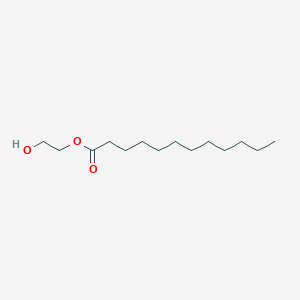

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Acetylthiocholine bromide and its downstream effects?

A1: Acetylthiocholine bromide is not a drug and does not have inherent therapeutic effects. Instead, it serves as a substrate for the enzyme acetylcholinesterase (AChE). AChE typically breaks down the neurotransmitter acetylcholine (ACh), terminating its action in the synapse. When Acetylthiocholine bromide is present, AChE hydrolyzes it, producing thiocholine and acetic acid. This reaction can be monitored to measure AChE activity [, ].

Q2: How does the structure of Acetylthiocholine bromide relate to its activity?

A2: While Acetylthiocholine bromide itself is not a drug, understanding its structure-activity relationship is crucial for developing AChE inhibitors. Research comparing phencyclidine (PCP) and its metabolites with N-allyl-N-normetazocine (SKF 10047) as AChE inhibitors provides insights into structural features important for this activity []. Although the exact mechanism by which Acetylthiocholine bromide interacts with AChE is not detailed in the provided abstracts, studies like these contribute to a broader understanding of AChE inhibition.

Q3: How does the solvent environment impact the properties of Acetylthiocholine bromide?

A3: The behavior of Acetylthiocholine bromide in solution is influenced by the solvent. Studies have explored its conductance in various solvents, revealing insights into ion-pair association. For instance, research shows that the association constant (KA) of acetylcholine and Acetylthiocholine bromides in aqueous and non-aqueous solvents is influenced by the cation's solvation and crystallographic radius []. Further research investigated the conductance of Acetylthiocholine bromide specifically in n-propanol-water mixtures at 25°C []. This type of research helps understand how solvent properties affect the compound's behavior in solution.

Q4: Are there analytical techniques to study Acetylthiocholine bromide's interaction with acetylcholinesterase?

A4: Yes, a modified Ellman's reaction with continuous flow can be used to study the interaction of Acetylthiocholine bromide with AChE in a biologically relevant environment like rat brain slices []. This method allows researchers to measure the inhibition rate of cerebral AChE by organophosphates or the reactivation rate by oximes. The use of Acetylthiocholine bromide as a substrate in this method provides a sensitive way to analyze AChE activity in various experimental settings.

Q5: What are the implications of using Acetylthiocholine bromide in studying venom?

A5: Acetylthiocholine bromide has been used to study the characteristics of cholinesterase present in the venom of the Central Asian cobra []. This suggests its utility as a tool for investigating the enzymatic activity of various toxins and venoms, contributing to the development of potential antidotes or treatments for venomous bites.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)